molecular formula C16H18N4O3S B10994831 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B10994831
M. Wt: 346.4 g/mol
InChI Key: BPOXFNBDUNRCIV-UHFFFAOYSA-N
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Description

3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel derivative that integrates the indole and thiadiazole moieties. This combination is of significant interest due to the diverse biological activities associated with both structural components. Recent studies have highlighted its potential in various therapeutic applications, particularly in anticancer, antimicrobial, and antioxidant activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structure features an indole ring substituted with a methoxy group and a thiadiazole ring that enhances its biological profile.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. In vitro studies have shown that This compound displays cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT116 (Colon)3.29
H460 (Lung)10.0
MCF-7 (Breast)4.04

The compound's mechanism of action involves induction of apoptosis and inhibition of cell proliferation, which is critical for its anticancer efficacy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in similar derivatives has been linked to enhanced antimicrobial activity, suggesting that modifications in the thiadiazole structure can optimize efficacy:

MicroorganismActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

The results indicate promising potential for developing new antimicrobial agents based on this compound.

Antioxidant Activity

Antioxidant assays indicate that the compound exhibits significant free radical scavenging activity. The presence of the methoxy group on the indole ring enhances its ability to donate electrons and neutralize free radicals.

Structure–Activity Relationship (SAR)

A detailed analysis of the structure–activity relationship reveals that:

  • Electron-donating groups (e.g., -OCH₃) at specific positions enhance anticancer and antioxidant activities.
  • Electron-withdrawing groups (e.g., -Cl/Br) improve antimicrobial efficacy against various strains.

This relationship underscores the importance of molecular modifications in optimizing biological activity.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

  • Thiadiazole Derivatives : A study reported significant anticancer activity in a series of thiadiazole derivatives against multiple cancer cell lines, highlighting their potential as lead compounds for further development .
  • Indole Derivatives : Research into indole-based compounds has shown promising results in treating neurodegenerative diseases due to their antioxidant properties .

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(5-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H18N4O3S/c1-22-10-15-18-19-16(24-15)17-14(21)6-8-20-7-5-11-9-12(23-2)3-4-13(11)20/h3-5,7,9H,6,8,10H2,1-2H3,(H,17,19,21)

InChI Key

BPOXFNBDUNRCIV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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